molecular formula C16H20Cl2N2O2S B8700510 (1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol CAS No. 178979-22-1

(1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol

Cat. No. B8700510
M. Wt: 375.3 g/mol
InChI Key: KRFKEBNRRXEWFY-UHFFFAOYSA-N
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Description

(1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C16H20Cl2N2O2S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178979-22-1

Product Name

(1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol

Molecular Formula

C16H20Cl2N2O2S

Molecular Weight

375.3 g/mol

IUPAC Name

1-[5-(3,5-dichlorophenyl)sulfanyl-2-(hydroxymethyl)-4-propan-2-ylimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C16H20Cl2N2O2S/c1-9(2)15-16(20(7-10(3)22)14(8-21)19-15)23-13-5-11(17)4-12(18)6-13/h4-6,9-10,21-22H,7-8H2,1-3H3

InChI Key

KRFKEBNRRXEWFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC(C)O)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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CC(O)Cn1c(COCc2ccccc2)nc(C(C)C)c1Sc1cc(Cl)cc(Cl)c1
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reactant
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Name
Quantity
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

In 55 ml of concentrated hydrochloric acid was dissolved 13.4 g (28.7 mmol) of the alcohol (140a), and after the mixture was stirred with heating at 110° C. for 2 hours, a saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture. The mixture was distilled off under reduced pressure and the residue was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was distilled off. The residue was purified by silica gel column chromatography (methylene chloride-ethyl acetate=9:1), the oil was treated with ether and crystallized to provide 9.1 g (yield 84%) of 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-1-(2-hydroxypropyl)-4-isopropyl-1H-imidazole (141a). mp 159-161° C.
Quantity
0 (± 1) mol
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reactant
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alcohol
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13.4 g
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Quantity
55 mL
Type
solvent
Reaction Step Two

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